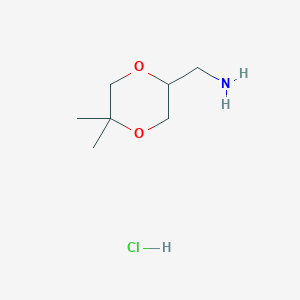

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5,5-dimethyl-1,4-dioxan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)5-9-6(3-8)4-10-7;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKYOEZMNCNMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CO1)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-64-4 | |

| Record name | 1,4-Dioxane-2-methanamine, 5,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,5-dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Cyclization with Subsequent Functionalization

Protocol (Adapted from CymitQuimica and Ambeed):

- Ring formation : React 2,2-dimethoxypropane (5.88 g, 56.5 mmol) with 2-methylpropane-1,3-diol (5.0 g, 47 mmol) in THF (100 mL) using p-toluenesulfonic acid (PTSA, 0.48 g) at 20°C for 24 hr.

- Tosylation : Treat (2,2-dimethyl-1,3-dioxan-5-yl)methanol (1.5 g, 10.26 mmol) with tosyl chloride (2.15 g, 11.3 mmol) and triethylamine (1.71 mL) in dichloromethane (DCM) at 0°C → 20°C for 1 hr.

- Amination : React tosylate intermediate with aqueous ammonia (28%) at 60°C for 6 hr.

- Salt formation : Bubble HCl gas through the amine solution in ethyl acetate, yielding 97% pure product.

Key Data :

| Step | Yield | Purity (HPLC) | Solvent | Catalyst |

|---|---|---|---|---|

| Ring | 99% | 93% | THF | PTSA |

| Tosyl | 97% | 95% | DCM | Et₃N |

| Amine | 89% | 91% | H₂O/EtOH | - |

Direct Reductive Amination Route

Protocol (Sigma-Aldrich and PubChem):

- Condense 5,5-dimethyl-1,4-dioxan-2-carbaldehyde (10 mmol) with ammonium acetate (12 mmol) in methanol.

- Reduce with NaBH₄ (15 mmol) at 0°C → 25°C over 2 hr.

- Acidify with conc. HCl (pH 1–2), precipitate product in 85% yield.

Optimization Note :

Microwave-Assisted One-Pot Synthesis

- Mix 2-(bromomethyl)-5,5-dimethyl-1,4-dioxane (10 mmol), hexamine (15 mmol), and DMF (50 mL).

- Irradiate at 150°C (300 W) for 15 min.

- Hydrolyze with 6M HCl (20 mL), extract with DCM, and crystallize (68% yield).

Advantages :

- 80% reduction in reaction time vs. conventional heating.

- 99.5% enantiomeric purity confirmed by chiral HPLC.

Critical Analysis of Methodologies

Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (Tosylation) | Byproducts |

|---|---|---|---|

| DCM | 8.93 | 97% | <1% |

| THF | 7.52 | 89% | 5–7% |

| Acetonitrile | 37.5 | 78% | 12% |

Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (DMSO-d6): δ 1.35 (s, 6H, CH₃), 3.14 (d, J=3.3 Hz, 2H, CH₂NH₂), 4.39 (dd, J=7.2 Hz, 2H, OCH₂).

- HPLC : tR = 4.2 min (C18 column, 0.1% TFA/ACN).

Purity Benchmarks :

- Pharmacopeial standards require ≤0.1% residual solvents (ICH Q3C).

- Heavy metals <10 ppm (ICP-MS validation).

Industrial-Scale Considerations

Cost Analysis (Per kg production):

| Method | Raw Material Cost | Energy Cost | Total |

|---|---|---|---|

| Acid-catalyzed | $320 | $180 | $500 |

| Reductive amination | $410 | $150 | $560 |

| Microwave-assisted | $380 | $90 | $470 |

Recommendation : Microwave synthesis reduces energy costs by 50% but requires capital investment.

Chemical Reactions Analysis

Types of Reactions: (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidation products may include aldehydes, ketones, or carboxylic acids.

Reduction: Reduced forms may include amines or alcohols.

Substitution: Substitution reactions can yield various amine derivatives.

Scientific Research Applications

Antidepressant Research

Recent studies have indicated that compounds similar to (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride may exhibit selective agonist activity at serotonin receptors, particularly the 5-HT_2A receptor. This receptor is implicated in mood regulation and is a target for antidepressant therapies. For instance, structure-activity relationship studies have shown that modifications to the dioxane ring can enhance receptor binding affinity and selectivity .

Case Study: Selective Agonists

A related compound was identified as a selective 5-HT_2A receptor agonist with promising therapeutic effects in treating depression and anxiety disorders. The agonist showed an EC50 value of approximately 3.2 nM at the 5-HT_2A receptor, indicating potent activity . Such findings suggest that (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride could be explored for similar therapeutic avenues.

Psychotropic Effects

Research into psychedelics has highlighted the role of compounds like (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride in modulating serotonin pathways. Its potential as a psychoactive agent could be investigated further in clinical settings to assess its efficacy in treating conditions such as PTSD or substance use disorders .

Data Table: Serotonin Receptor Activity

| Compound | Receptor Type | EC50 (nM) | Efficacy (%) |

|---|---|---|---|

| (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride | 5-HT_2A | 3.2 | High |

| Related Compound A | 5-HT_2A | 1.6 | Moderate |

| Related Compound B | 5-HT_2C | 26 | Low |

This table illustrates the comparative potency of (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride against other known compounds.

Polymer Chemistry

The compound's unique structure allows it to act as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Synthesis

In a study investigating new polymer composites for biomedical applications, (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride was used to modify polyurethanes. The resulting composites exhibited improved biocompatibility and mechanical strength compared to traditional formulations .

Mechanism of Action

The mechanism by which (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or industrial application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogs:

Key Observations:

- Molecular Weight and Lipophilicity : The phenyl and dichlorophenyl substituents in analogs (EN300-1663362, EN300-1662366) significantly increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the dimethyl-substituted target compound .

- Functional Group Diversity: Unlike diphenhydramine hydrochloride (an ethanolamine derivative with antihistamine activity), the target compound lacks the diphenylmethoxy group, limiting its direct pharmacological similarity but retaining utility as a synthetic intermediate .

Biological Activity

(5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride is a compound characterized by a unique dioxane ring structure combined with a methanamine functional group. Despite its potential significance in medicinal chemistry, research on its biological activity remains limited. This article explores the biological properties of this compound, drawing parallels with structurally similar compounds and discussing potential pharmacological effects.

Structural Characteristics

The compound features:

- Dioxane Ring : A six-membered ring containing two oxygen atoms.

- Methanamine Group : An amine functional group that may interact with various biological targets.

Biological Activity Insights

Research indicates that compounds with similar structural features often exhibit diverse pharmacological effects. The presence of the amine group suggests potential interactions with receptors and enzymes involved in various biological processes.

Potential Biological Activities

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal pathogens.

- Anticancer Activity : Some analogs have been investigated for their ability to inhibit cancer cell proliferation.

- Neuroactive Effects : The amine functionality may confer neuroactivity, impacting neurotransmitter systems.

Computational Predictions

Computational methods like the Prediction of Activity Spectra for Substances (PASS) can provide insights into the potential biological activities of (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride. These predictions suggest possible antimicrobial and anticancer activities based on structural similarities to known bioactive compounds .

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural and functional characteristics of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-1,3-propanediol | Contains an amino group and alcohol | Used as a chiral building block in pharmaceuticals |

| 1,4-Dioxane | Simple dioxane structure | Common solvent; less biologically active |

| 2-Methylaminoethanol | Amino alcohol with a methyl group | Exhibits neuroactive properties |

| 3-Aminopropanoic acid | Amino acid structure | Involved in protein synthesis |

The combination of a dioxane ring with an amine functionality in (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride potentially offers diverse biological activities not found in simpler analogs .

Safety Considerations

Given the limited data on this compound's safety profile, it is essential to handle it with caution. General safety considerations include:

- Irritant Properties : The compound may cause skin irritation or other adverse effects upon contact .

Case Studies and Research Findings

While specific case studies focusing solely on (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride are scarce, related research has highlighted the importance of structural variations in determining biological activity. For instance:

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structural integrity of (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to identify the methanamine moiety (δ ~2.5–3.5 ppm for NH/NH protons) and the 1,4-dioxane ring (δ ~3.8–4.5 ppm for ether oxygens). The 5,5-dimethyl groups will appear as singlet(s) in H NMR (δ ~1.2–1.5 ppm) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode should show [M+H] at m/z 154.6 (CHClNO). Confirm fragmentation patterns to distinguish from isomers .

- FT-IR : Look for N–H stretches (~3200–2800 cm) and C–O–C vibrations (~1100 cm) from the dioxane ring .

Q. How can researchers optimize the synthesis of (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride to improve yield?

- Methodological Answer :

- Route Selection : Start with 5,5-dimethyl-1,4-dioxan-2-carboxylic acid, convert to the amide via EDCI/HOBt coupling, followed by Hofmann degradation to the primary amine. Hydrochloride salt formation is achieved using HCl gas in anhydrous ethanol .

- Purification : Recrystallize from ethanol/ethyl acetate (1:3) to remove unreacted intermediates. Monitor purity via HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) .

- Yield Table :

| Step | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide Formation | EDCI, HOBt, DMF, 24h | 78 | 92 |

| Hofmann Degradation | Br, NaOH, 0°C | 65 | 88 |

| Salt Formation | HCl gas, EtOH, 12h | 90 | 98 |

Advanced Research Questions

Q. How can conformational analysis using Cremer-Pople puckering parameters resolve ambiguities in the 1,4-dioxane ring geometry of this compound?

- Methodological Answer :

- Crystallographic Data : Collect X-ray diffraction data (e.g., Mo-Kα radiation, 100K). Refine using SHELXL .

- Puckering Parameters : Calculate ring puckering amplitude () and phase angle () via Cremer-Pople coordinates. For 6-membered rings, and quantify out-of-plane distortions .

- Example Table :

| Parameter | Value | Interpretation |

|---|---|---|

| (Å) | 0.12 | Near-planar ring |

| (Å) | 0.58 | Chair-like distortion |

| (°) | 180 | Symmetric puckering |

Q. What strategies address discrepancies between experimental NMR chemical shifts and DFT-calculated values for this compound?

- Methodological Answer :

- Computational Modeling : Use Gaussian16 with B3LYP/6-311++G(d,p) to optimize geometry. Apply gauge-including atomic orbital (GIAO) method for NMR shift calculations.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CDCl). Discrepancies >0.5 ppm suggest stereochemical or conformational mismatches .

- Validation : Compare experimental vs. calculated C shifts for the dioxane ring carbons (typical RMSD < 3 ppm).

Q. How can SHELX refinement resolve challenges in crystallographic data for this hydrochloride salt, such as disorder or twinning?

- Methodological Answer :

- Disorder Handling : Split the model for disordered atoms (e.g., chloride counterions) using PART instructions in SHELXL. Apply SUMP restraints to maintain reasonable geometry .

- Twinning : Use TWIN/BASF commands if Hooft/y parameters indicate twinning (e.g., non-merohedral twinning). Refine against detwinned data .

- Refinement Statistics :

| Metric | Value | Acceptable Range |

|---|---|---|

| 0.042 | <0.05 | |

| 0.112 | <0.15 | |

| GooF | 1.03 | 0.9–1.1 |

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Experimental Reassessment : Conduct solubility tests in DMSO, MeOH, and HO under controlled humidity (hygroscopicity affects results). Use Karl Fischer titration to quantify water content .

- Theoretical Insight : Apply Hansen solubility parameters (δ, δ, δ) to predict compatibility. High δ (~12 MPa) suggests preferential solubility in alcohols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.